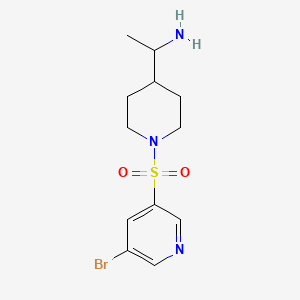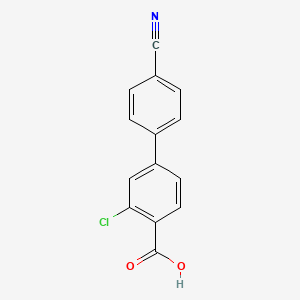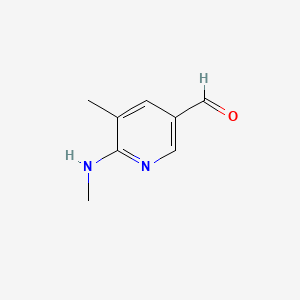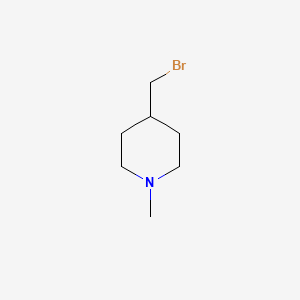
4-(溴甲基)-1-甲基哌啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Bromomethyl)-1-methylpiperidine is an organic compound that belongs to the class of piperidines. Piperidines are six-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry and organic synthesis. The presence of a bromomethyl group at the fourth position and a methyl group at the first position of the piperidine ring makes this compound a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
科学研究应用
4-(Bromomethyl)-1-methylpiperidine is used in various scientific research applications, including:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Organic Synthesis: The compound is used as a building block in the synthesis of complex organic molecules.
Agrochemicals: It is employed in the development of pesticides and herbicides.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-1-methylpiperidine typically involves the bromination of 1-methylpiperidine. One common method is to react 1-methylpiperidine with bromine in the presence of a solvent such as dichloromethane. The reaction is carried out at a controlled temperature to ensure selective bromination at the fourth position of the piperidine ring.
Industrial Production Methods
In an industrial setting, the production of 4-(Bromomethyl)-1-methylpiperidine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.
化学反应分析
Types of Reactions
4-(Bromomethyl)-1-methylpiperidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products include azido, thiocyanato, or methoxy derivatives of 1-methylpiperidine.
Oxidation: Products include N-oxides or other oxidized forms of the compound.
Reduction: Products include 1-methylpiperidine or other reduced derivatives.
作用机制
The mechanism of action of 4-(Bromomethyl)-1-methylpiperidine depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that target specific receptors or enzymes. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of bioactive compounds that interact with molecular targets such as neurotransmitter receptors or enzymes involved in metabolic pathways.
相似化合物的比较
Similar Compounds
4-(Chloromethyl)-1-methylpiperidine: Similar in structure but with a chlorine atom instead of a bromine atom.
4-(Hydroxymethyl)-1-methylpiperidine: Contains a hydroxymethyl group instead of a bromomethyl group.
4-(Methyl)-1-methylpiperidine: Lacks the bromomethyl group, having only a methyl group at the fourth position.
Uniqueness
4-(Bromomethyl)-1-methylpiperidine is unique due to the presence of the bromomethyl group, which makes it highly reactive in nucleophilic substitution reactions
属性
IUPAC Name |
4-(bromomethyl)-1-methylpiperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14BrN/c1-9-4-2-7(6-8)3-5-9/h7H,2-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLKNLIQTGLPTHN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(3aR,7aS)-5-((Benzyloxy)carbonyl)-2-(tert-butoxycarbonyl)octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid](/img/structure/B597436.png)
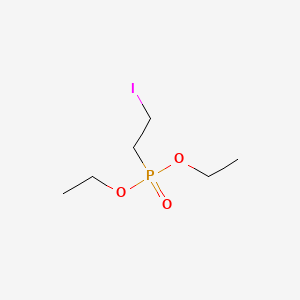
![N-((S)-1-Amino-3-(4-(8-((S)-1-hydroxyethyl)imidazo[1,2-a]pyridin-2-yl)phenyl)propan-2-yl)-3-chloro-4-isopropoxybenzamide](/img/structure/B597442.png)
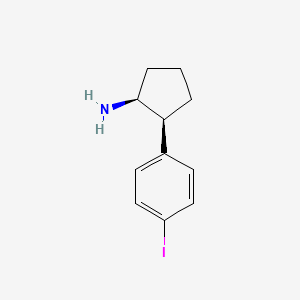
![2-Isopropyl-5,6-dihydro-1H-benzo[d]imidazol-7(4H)-one](/img/structure/B597444.png)
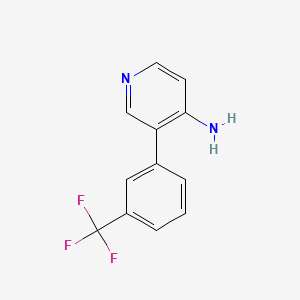
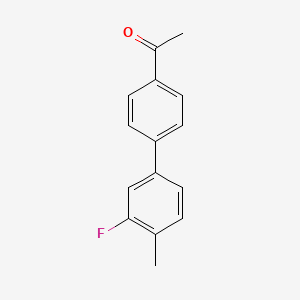
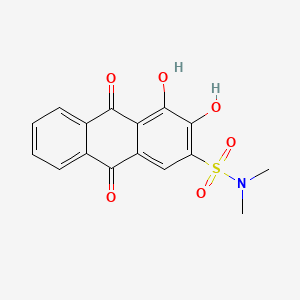
![4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B597450.png)
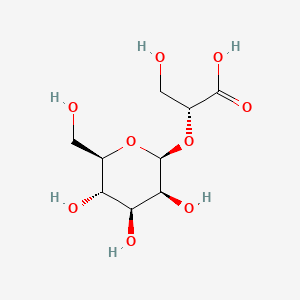
![7H-Pyrrolo[2,3-c]pyridin-7-one, 4-bromo-1,6-dihydro-](/img/structure/B597453.png)
